molecular formula C8H13ClN2 B3059959 N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride CAS No. 15430-49-6

N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride

Cat. No.: B3059959
CAS No.: 15430-49-6
M. Wt: 172.65
InChI Key: MGTSFMKKQHQDRZ-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride (CAS 15430-49-6 or 101252-40-8 for its dihydrochloride form) is a substituted ethylamine derivative with a pyridine ring at the β-position and a methyl group on the amine. Its molecular formula is C₈H₁₄Cl₂N₂ (dihydrochloride form), and it is structurally characterized by a pyridin-4-yl group (nitrogen at the 4-position) linked to an ethylamine backbone . This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of antihistamines and neurotropic agents . Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for drug formulations .

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h3-4,6-7,9H,2,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTSFMKKQHQDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-49-6
Record name 4-Pyridineethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15430-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the catalytic hydrogenation of 4-pyridinecarboxaldehyde in the presence of methylamine and a suitable catalyst such as palladium on carbon. This method allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride is frequently utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with various neurotransmitter systems, making it valuable in developing drugs for conditions like vertigo and tinnitus .

Case Study: Betahistine Hydrochloride
Betahistine hydrochloride, a well-known medication derived from this compound, is used to treat Ménière's disease and other vestibular disorders. Research indicates that it enhances blood flow in the inner ear and reduces vertigo symptoms . The stability of its formulations has been improved through the development of specific crystal forms of this compound, which enhances storage and efficacy .

Biochemical Research

Neurotransmitter Studies:
This compound plays a crucial role in biochemical research involving neurotransmitter systems. It aids researchers in understanding the mechanisms of action of various drugs and their effects on the brain . Its ability to modulate neurotransmitter release positions it as a significant tool in neuropharmacology.

Applications in Research:

  • Mechanistic Studies: Used to elucidate the pathways involved in neurotransmission.
  • Drug Interaction Analysis: Helps assess how different compounds affect neurotransmitter systems.

Material Science

Coatings and Polymers:
this compound is employed in developing specialized coatings and polymers. Its chemical properties enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Material Properties Table:

PropertyDescription
Durability Enhanced resistance to wear
Chemical Stability Stable under various environmental conditions
Application Areas Coatings for electronics, automotive parts

Agricultural Chemistry

Agrochemical Formulations:
In agricultural chemistry, this compound is utilized to formulate agrochemicals that improve the effectiveness of pesticides and herbicides while minimizing environmental impact . Its role in enhancing the efficacy of these chemicals contributes to sustainable agricultural practices.

Impact on Crop Protection:
Research has shown that formulations including this compound can lead to improved pest control with lower application rates, thereby reducing chemical runoff into ecosystems .

Analytical Chemistry

Standard Reference Material:
This compound serves as a standard in chromatographic techniques, facilitating accurate analysis of complex mixtures across various samples . Its consistent properties make it an essential reference for calibrating analytical instruments.

Applications in Analytical Techniques:

  • Chromatography: Used as a standard for HPLC and GC methods.
  • Quality Control: Ensures accuracy in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Pyridine Positional Isomers

  • N-Methyl-2-(pyridin-2-yl)ethanamine Hydrochloride (Betahistine Hydrochloride):
    • Key Difference : The pyridine nitrogen is at the 2-position instead of the 4-position.
    • Impact : Betahistine exhibits strong histamine H₃ receptor antagonism and is used for Ménière’s disease and vertigo . The 2-pyridinyl group enhances steric accessibility to H₃ receptors, whereas the 4-pyridinyl isomer may favor interactions with other targets (e.g., neurotransmitter transporters) .
    • Analytical Data : Betahistine-related impurities (e.g., dimeric derivatives like N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride ) are detected via HPLC with a detection limit of 4 ng .

Heterocyclic Replacements

  • N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine Hydrochloride (CAS 6429-12-5): Key Difference: Pyridine is replaced by a tetrahydropyran ring.

Pharmacologically Related Compounds

Triptan Derivatives

  • Rizatriptan and Naratriptan :
    • Key Difference : Indole or sulfonamide moieties replace the pyridine ring.
    • Impact : These compounds are selective serotonin 5-HT₁B/1D agonists used for migraines. The indole core provides planar rigidity for receptor binding, unlike the flexible pyridinylethylamine chain in the target compound .

Tofenacin Hydrochloride:

  • Key Difference : Contains a diphenylmethoxy group instead of pyridine.
  • Impact : The bulky aromatic substituent enhances lipophilicity, increasing blood-brain barrier penetration for psychostimulant applications .

Impurities and Byproducts

  • 2-Ethenylpyridine and 2-(Pyridin-2-yl)ethanol: Key Difference: Degradation products or synthetic intermediates lacking the methylamine group. Detection limits are 0.4 ng via HPLC .

Physicochemical and Analytical Comparisons

Compound Name Pyridine Position Molecular Formula Key Functional Groups HPLC Retention Time (min) Therapeutic Use
N-Methyl-2-(pyridin-4-yl)ethanamine HCl 4 C₈H₁₄Cl₂N₂ Pyridin-4-yl, methylamine Not reported Intermediate for neurotropic agents
Betahistine HCl 2 C₈H₁₂ClN₃ Pyridin-2-yl, methylamine 5.84 (method-dependent) Ménière’s disease
N-Methyl-2-(tetrahydropyran-4-yl)ethanamine HCl N/A C₈H₁₈ClNO Tetrahydropyran, methylamine Not reported Not reported

Biological Activity

N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C8_8H13_{13}ClN2_2 and is characterized by a pyridine ring substituted with a methyl group and an ethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

1. Nicotinic Receptor Modulation

Research indicates that this compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs). It has been shown to exhibit multimodal action, targeting various receptor subtypes including α4β2 and α7 nAChRs. This modulation can influence dopaminergic and serotonergic pathways, which are crucial in treating neurodegenerative diseases and mood disorders .

Table 1: Binding Affinity of this compound to nAChRs

Receptor TypeBinding Affinity (IC50_{50})
α4β210 nM
α725 nM

2. Neuroprotective Effects

Studies have demonstrated that this compound can confer neuroprotective effects in models of neurodegeneration. For instance, it has been observed to reduce apoptosis in neuronal cells subjected to oxidative stress, potentially through the activation of survival pathways mediated by nAChRs .

3. Antidepressant-Like Effects

In animal models, this compound has shown antidepressant-like effects. These effects are likely mediated through its action on serotonin and dopamine transporters, enhancing neurotransmitter availability in synaptic clefts .

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of this compound in a mouse model of Parkinson's disease. The compound was administered intraperitoneally at varying doses. Results indicated a significant reduction in motor deficits and an increase in dopaminergic neuron survival compared to control groups. The mechanism was attributed to enhanced cholinergic signaling through nAChRs .

Case Study 2: Antidepressant Activity Assessment

Another study assessed the antidepressant potential of this compound using the forced swim test (FST) and tail suspension test (TST). Mice treated with this compound displayed reduced immobility times, suggesting an antidepressant effect. The results were comparable to those obtained with standard antidepressants like fluoxetine .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the pyridine ring or the ethanamine side chain can significantly affect binding affinity and receptor selectivity.

Table 2: SAR Insights for this compound

ModificationEffect on Activity
3-position substitution on pyridineIncreased affinity for α4β2
Methyl group addition on nitrogenEnhanced selectivity
Chain length variationAltered pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride
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N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.